N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
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Description
N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O4S2 and its molecular weight is 479.01. The purity is usually 95%.
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Biological Activity
N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H22ClN2O2S. The structure features a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, the specific mechanism of action for this compound may extend beyond this classical pathway, potentially involving modulation of other biological targets such as receptors or enzymes involved in pain pathways.
Antinociceptive Effects
Recent studies have highlighted the compound's potential as an analgesic agent. For instance, a series of derivatives were evaluated for their activity at the κ-opioid receptor (KOR), with promising results indicating that modifications to the sulfonamide structure can enhance selectivity and potency. In particular, one derivative showed a K_i value of 1.9 nM at KOR, suggesting significant analgesic potential through this pathway .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. A systematic SAR study revealed that certain substitutions on the benzene rings and variations in the sulfonamide moiety could dramatically influence biological activity. This emphasizes the importance of molecular design in developing effective pharmacological agents.
Case Studies
- In Vivo Analgesic Testing : In abdominal contraction tests, compounds derived from this sulfonamide exhibited potent antinociceptive effects. The effects were notably reversed by nor-BNI, a selective KOR antagonist, confirming the involvement of KOR in mediating pain relief .
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that some derivatives might possess anti-cancer properties. Further investigation is necessary to elucidate these effects and determine specific cancer types that may be targeted.
Data Summary
Property | Value |
---|---|
Molecular Formula | C19H22ClN2O2S |
K_i (KOR) | 1.9 nM |
Analgesic Activity | Potent in vivo |
Cytotoxicity | Under investigation |
Properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-16-9-14-21(30(26,27)24-15-18-7-5-4-6-8-18)17(2)22(16)25(3)31(28,29)20-12-10-19(23)11-13-20/h4-14,24H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGQLQQBJLUKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.